molecular formula C10H10N2O2S B189244 1-Tosylpyrozole CAS No. 6126-10-9

1-Tosylpyrozole

Cat. No.: B189244
CAS No.: 6126-10-9
M. Wt: 222.27 g/mol
InChI Key: XDFZXGSBGXAPLS-UHFFFAOYSA-N
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Description

1-Tosylpyrazole is an organic compound with the molecular formula C10H10N2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The tosyl group, derived from toluenesulfonyl chloride, is attached to the nitrogen atom of the pyrazole ring, enhancing its stability and reactivity. This compound is widely used in organic synthesis due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tosylpyrazole can be synthesized through various methods. One common approach involves the reaction of pyrazole with toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding 1-Tosylpyrazole as a solid product .

Industrial Production Methods

In an industrial setting, the synthesis of 1-Tosylpyrazole can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Tosylpyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of diverse pyrazole derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

    Cycloaddition Reactions: 1-Tosylpyrazole can undergo cycloaddition reactions with alkenes or alkynes, forming fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Cycloaddition Reactions: Catalysts such as copper(I) iodide can facilitate cycloaddition reactions under moderate temperatures.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, fused ring systems, and other heterocyclic compounds.

Scientific Research Applications

1-Tosylpyrazole has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: 1-Tosylpyrazole derivatives have potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 1-Tosylpyrazole involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The tosyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrazole: Similar in structure but with a methyl group instead of a tosyl group.

    1-Phenylpyrazole: Contains a phenyl group attached to the pyrazole ring.

    1-Benzylpyrazole: Features a benzyl group in place of the tosyl group.

Uniqueness

1-Tosylpyrazole is unique due to the presence of the tosyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable reagent in organic synthesis and a useful tool in various scientific research applications.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFZXGSBGXAPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313364
Record name 1-Tosylpyrozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6126-10-9
Record name 6126-10-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Tosylpyrozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of pyrazole (1 g) and 4-toluenesulfonyl chloride (2.8 g) in pyridine (10 ml) was stirred at 130° C. for 1 hour. After the reaction mixture was cooled, water was added to the reaction mixture, resulting in a white suspension. The resultant suspension was filtered, and the obtained white solids were washed three times with water. Drying at room temperature under reduced pressure gave white solids (500 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of pyrazole (2 g, 29.0 mmol), dichloromethane (20 ml) and pyridine (5 ml) was added 4 toluene sulphonyl chloride (6.89 g, 36 mmol) and the reaction mixture stirred at ambient temperature for 1 hour. The reaction mixture was partitioned between dichlormethane and an aqueous solution of sodium bicarbonate. The organic layer was separated, dried over magnesium sulfate and evaporated under reduced pressure. The residue as purified by flash chromatography on silica eluting with a mixture of 70-100% dichloromethane in hexane and then 10% ethyl acetate in dichloromethane to give the product as a white solid (4.9 g, 76%). NMR Spectrum: (CDCl3) 2.43 (s, 3H), 6.39 (m, 1H), 7.34 (d, 2H), 7.72 (d, 1H), 7.89 (d, 2H), 8.10 (d, 1H). Mass Spectrum: M+H+ 223 and M+H− 221.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6.89 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
76%

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